molecular formula C19H20O4 B8213878 Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate

Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate

Cat. No.: B8213878
M. Wt: 312.4 g/mol
InChI Key: RXNXVBZLKMVKFP-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a vinyl group, and a methoxyethoxy group attached to a benzoate moiety

Properties

IUPAC Name

benzyl 4-ethenyl-2-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-15-9-10-17(18(13-15)22-12-11-21-2)19(20)23-14-16-7-5-4-6-8-16/h3-10,13H,1,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXVBZLKMVKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C=C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate typically involves esterification reactions. One common method is the reaction of 4-vinylbenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Hydrolysis: 4-vinylbenzoic acid and benzyl alcohol.

    Oxidation: Epoxides or diols derived from the vinyl group.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The vinyl group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The methoxyethoxy group provides hydrophilicity, improving the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(2-ethoxyethoxy)-4-vinylbenzoate
  • Benzyl 2-(2-methoxyethoxy)-4-ethylbenzoate
  • Benzyl 2-(2-methoxyethoxy)-4-methylbenzoate

Uniqueness

Benzyl 2-(2-methoxyethoxy)-4-vinylbenzoate is unique due to the presence of both a vinyl group and a methoxyethoxy group. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and solubility, making it suitable for a variety of applications in different fields.

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